molecular formula C15H12N2O B175789 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one CAS No. 127446-47-3

4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one

Cat. No. B175789
M. Wt: 236.27 g/mol
InChI Key: WGVRGMXXQGNRRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one, also known as TBN, is a synthetic compound that has been widely studied for its potential use in scientific research. TBN belongs to the class of naphthyridinone compounds and has been found to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects.

Mechanism Of Action

The mechanism of action of 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways in cells. 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the synthesis of DNA and RNA. This inhibition can lead to the accumulation of toxic metabolites and ultimately induce cell death.

Biochemical And Physiological Effects

4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one has been found to have a range of biochemical and physiological effects in cells and organisms. In addition to its anti-cancer and anti-inflammatory effects, 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one has also been found to have anti-viral activity and can inhibit the replication of certain viruses. 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one has also been found to have antioxidant properties, which could be useful in the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One advantage of 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one is that it is a synthetic compound, which means that it can be easily synthesized in the lab and its properties can be easily controlled. However, one limitation of 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different cell types and organisms.

Future Directions

There are many potential future directions for research on 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one. One area of interest is the development of 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one-based anti-cancer drugs, which could be used to treat a range of different types of cancer. Other potential future directions include investigating the anti-inflammatory and anti-viral effects of 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one and exploring the potential use of 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one in the treatment of oxidative stress-related diseases.

Synthesis Methods

4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one can be synthesized using a variety of methods, including the reaction of 4-aminopyridine and p-tolualdehyde in the presence of a catalyst such as acetic acid. Other methods involve the use of different starting materials and reaction conditions, but the overall process involves the formation of a naphthyridinone ring system.

Scientific Research Applications

4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one has been investigated for its potential use in a range of scientific applications, including as a potential anti-cancer drug. Studies have shown that 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for further development. 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one has also been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as arthritis.

properties

CAS RN

127446-47-3

Product Name

4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

4-(4-methylphenyl)-1H-1,8-naphthyridin-2-one

InChI

InChI=1S/C15H12N2O/c1-10-4-6-11(7-5-10)13-9-14(18)17-15-12(13)3-2-8-16-15/h2-9H,1H3,(H,16,17,18)

InChI Key

WGVRGMXXQGNRRH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC(=O)NC3=C2C=CC=N3

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)NC3=C2C=CC=N3

Origin of Product

United States

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